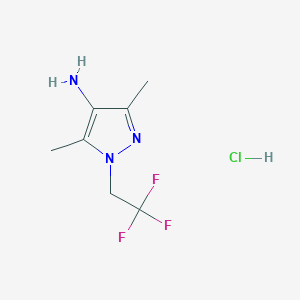
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of acetaminophen, also known as paracetamol . Acetaminophen is a widely used analgesic and antipyretic .
Synthesis Analysis
While specific synthesis methods for this compound are not available, acetaminophen can be synthesized from p-aminophenol . The process involves solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy is a vibrational spectroscopic technique useful in chemical, pharmaceutical, and forensic sciences .Chemical Reactions Analysis
The compound might undergo reactions similar to those of acetaminophen. For instance, 4-acetamidophenyl triflimide (AITF), a crystalline stable reagent, is employed for the activation of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular formula, average mass, and monoisotopic mass of a compound can be determined .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves the reaction of 4-acetamidophenyl magnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride, followed by the addition of (1S)-1-aminoindan-2-ol to form the final product.", "Starting Materials": [ "4-acetamidophenol", "magnesium", "bromine", "2,2-dimethylcyclopropanecarboxylic acid chloride", "(1S)-1-aminoindan-2-ol" ], "Reaction": [ "Step 1: Preparation of 4-acetamidophenyl magnesium bromide by reacting 4-acetamidophenol with magnesium and bromine in anhydrous ether.", "Step 2: Reaction of 4-acetamidophenyl magnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride in THF to form the corresponding carboxylic acid.", "Step 3: Addition of (1S)-1-aminoindan-2-ol to the reaction mixture to form the final product, (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide." ] } | |
Numéro CAS |
2193725-87-8 |
Nom du produit |
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.3 |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




